molecular formula C15H22ClN3 B2759811 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine CAS No. 1284283-28-8

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No. B2759811
CAS RN: 1284283-28-8
M. Wt: 279.81
InChI Key: FUCZOJDVIVCBFI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine (also known as 4-chlorophenylpiperazine or 4-CPP) is a chemical compound that belongs to the class of piperazines. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 3-chlorophenyl and 4-chlorophenyl substitutions, demonstrated promising antiproliferative effects against MCF-7 breast cancer cells. These compounds were compared to cisplatin, indicating their potential as effective anticancer agents (Yurttaş et al., 2014).

Molecular Interaction Studies

Research involving the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor has shed light on the structural basis for antagonist activity. This study's insights into molecular conformations and interactions with the CB1 receptor underscore the chemical's complexity and its potential utility in developing new therapeutic agents (Shim et al., 2002).

Metabolism and Pharmacokinetics

The metabolism of L-745,870, a dopamine D(4) selective antagonist with a 4-chlorophenyl piperazine structure, in rats, monkeys, and humans revealed the formation of a novel mercapturic acid adduct. This finding is critical for understanding the biotransformation and potential side effects of similar compounds in clinical use (Zhang et al., 2000).

Anticancer and Antituberculosis Properties

Synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives highlighted some compounds' significant anticancer and antituberculosis activities. These findings contribute to the development of new therapeutic agents against these diseases (Mallikarjuna et al., 2014).

Synthesis and Chemical Analysis

Studies on the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine detailed the process and efficiency of producing this compound, providing a foundation for its application in various research and development areas (Quan, 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-4-piperidin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3/c16-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-17-8-6-15/h1-4,15,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZOJDVIVCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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